N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfinamide
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Overview
Description
N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfinamide is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts high stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfinamide typically involves the reaction of benzenesulfinamide with hexafluoropropanone under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of advanced chemical reactors that ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfenamide group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, sulfenamide derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of high-performance materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfinamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, potentially altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar reactivity.
Hexafluoroisopropanol: Another fluorinated compound used in organic synthesis.
Trifluoromethyl derivatives: Compounds with similar fluorine content and reactivity.
Uniqueness
N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfinamide is unique due to its specific combination of a sulfinamide group with a highly fluorinated alkylidene group. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
63583-03-9 |
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Molecular Formula |
C9H5F6NOS |
Molecular Weight |
289.20 g/mol |
IUPAC Name |
N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzenesulfinamide |
InChI |
InChI=1S/C9H5F6NOS/c10-8(11,12)7(9(13,14)15)16-18(17)6-4-2-1-3-5-6/h1-5H |
InChI Key |
UBIFUIWIWJNPGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)N=C(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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